molecular formula C23H21N3O3S B12508053 N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide

N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide

Cat. No.: B12508053
M. Wt: 419.5 g/mol
InChI Key: DQJGBNXZWLMRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Analysis (742116-35-4)

The compound’s systematic IUPAC name, This compound , precisely describes its molecular structure:

  • N-(2,4-Dimethoxyphenyl) : A phenyl ring substituted with methoxy groups at positions 2 and 4.
  • 2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio) : A benzimidazole core (fused benzene and imidazole rings) with a phenyl group at position 1 and a thioether (-S-) linkage at position 2.
  • Acetamide : A carbonyl-containing amide group connected to the thioether.

The CAS Registry Number 742116-35-4 uniquely identifies this compound in chemical databases, facilitating precise tracking in research and industrial applications. The CAS system’s role in standardizing chemical nomenclature ensures unambiguous communication across scientific disciplines.

Molecular Architecture: Benzimidazole-Thioacetamide-Dimethoxyphenyl Tripartite System

The compound’s structure integrates three distinct moieties (Table 1):

Component Structural Features Functional Role
Benzimidazole Core Fused benzene and imidazole rings; phenyl substitution at N1 Provides aromatic stability and potential π-π stacking interactions
Thioacetamide Linker Sulfur atom bridging benzimidazole and acetamide groups Enhances conformational flexibility and influences redox properties
Dimethoxyphenyl Substituent Methoxy (-OCH₃) groups at positions 2 and 4 on the phenyl ring Modulates electronic effects and solubility via electron-donating substituents

The benzimidazole system’s planarity and aromaticity contribute to potential intermolecular interactions, while the thioacetamide linker introduces torsional flexibility. The dimethoxyphenyl group’s electron-donating methoxy substituents may enhance solubility in polar solvents.

Spectroscopic Profiling: NMR, IR, and Mass Spectral Signatures

Spectroscopic data for this compound, though not fully disclosed in public literature, can be inferred from analogous structures (Table 2):

Technique Key Signals Structural Assignment
¹H NMR δ 3.8–3.9 ppm (singlet, 6H) Methoxy groups (-OCH₃)
δ 6.5–8.2 ppm (multiplets, 11H) Aromatic protons (benzimidazole, phenyl, dimethoxyphenyl)
δ 4.3 ppm (singlet, 2H) Methylenic protons (-CH₂-) of acetamide
¹³C NMR δ 167–170 ppm Carbonyl carbon (C=O)
δ 55–60 ppm Methoxy carbons (-OCH₃)
IR ~1650 cm⁻¹ C=O stretching (amide I band)
~1250 cm⁻¹ C-N stretching (amide III band)
~700 cm⁻¹ C-S stretching
MS m/z 447 [M+H]⁺ Molecular ion peak (C₂₄H₂₂N₃O₃S)

Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of methoxy, aromatic, and acetamide protons. Infrared (IR) spectroscopy identifies characteristic amide and thioether functional groups. High-resolution mass spectrometry (HRMS) would verify the molecular formula C₂₄H₂₁N₃O₃S .

Crystallographic Studies and Conformational Analysis

While crystallographic data for this specific compound remain unpublished, X-ray diffraction studies of related benzimidazole-thioacetamide derivatives reveal:

  • Planar benzimidazole systems with dihedral angles <10° relative to adjacent substituents.
  • Hydrogen bonding networks involving amide N-H and carbonyl oxygen atoms, stabilizing crystal packing.
  • Thioether bond angles of ~104°, consistent with sp³ hybridization at the sulfur atom.

Molecular modeling predicts that the dimethoxyphenyl group adopts a coplanar conformation with the benzimidazole core to maximize π-orbital overlap, while the thioacetamide linker allows rotational freedom (Figure 1). Density functional theory (DFT) calculations could further elucidate preferred conformations and electronic properties.

Figure 1: Predicted Molecular Conformation
(Hypothetical model showing coplanar benzimidazole and dimethoxyphenyl groups with flexible thioacetamide linkage)

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H21N3O3S/c1-28-17-12-13-19(21(14-17)29-2)24-22(27)15-30-23-25-18-10-6-7-11-20(18)26(23)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,24,27)

InChI Key

DQJGBNXZWLMRSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Route Development

Retrosynthetic Analysis

The development of efficient preparation methods for N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide requires careful retrosynthetic analysis to identify optimal disconnection points. Three primary disconnection strategies have been identified:

  • Disconnection at the thioether linkage, revealing 1-phenyl-1H-benzimidazole-2-thiol and N-(2,4-dimethoxyphenyl)-2-bromoacetamide as key intermediates
  • Disconnection at the amide bond, revealing 2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid and 2,4-dimethoxyaniline
  • Sequential construction of the benzimidazole core with the thioether and amide functionalities already in place

Each approach presents distinct advantages and challenges in terms of yield, reaction conditions, and purification requirements. The most efficient routes are detailed below.

Synthetic Route via Benzimidazole-2-thione Intermediate

Based on the methodology described for related benzimidazole derivatives, the synthesis via a benzimidazole-2-thione intermediate represents a robust approach. This route comprises three key steps:

Synthesis of 1-Phenyl-1H-benzimidazole-2-thione

The preparation of 1-phenyl-1H-benzimidazole-2-thione begins with the reaction between o-phenylenediamine and phenyl isothiocyanate in refluxing ethanol for 4-5 hours, yielding N-phenylthiourea derivative. This intermediate undergoes cyclization under basic conditions with sodium hydroxide in ethanol, affording the desired benzimidazole-2-thione. The reaction pathway is outlined in Table 1.

Table 1: Reaction Conditions for 1-Phenyl-1H-benzimidazole-2-thione Synthesis

Step Reagents Solvent Temperature Time Yield (%)
1 o-Phenylenediamine + Phenyl isothiocyanate Ethanol Reflux 4-5 h 82-88
2 N-Phenylthiourea derivative + NaOH Ethanol Reflux 2 h 75-85
Synthesis of 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide

This key intermediate is prepared through the reaction of 2,4-dimethoxyaniline with bromoacetyl bromide in the presence of a base. The reaction is typically conducted in dichloromethane at low temperature (0-5°C) with triethylamine serving as the base. After completion, the reaction mixture is washed with water and the product is purified through recrystallization from ethanol/water mixture.

Table 2: Reaction Conditions for 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide Synthesis

Reagents Molar Ratio Solvent Temperature Time Yield (%)
2,4-Dimethoxyaniline : Bromoacetyl bromide : Triethylamine 1 : 1.1 : 1.2 DCM 0-5°C, then RT 2-3 h 78-85
S-Alkylation to Form the Target Compound

The final stage involves S-alkylation of 1-phenyl-1H-benzimidazole-2-thione with 2-bromo-N-(2,4-dimethoxyphenyl)acetamide in the presence of a suitable base. This reaction proceeds efficiently in polar aprotic solvents like DMF or acetone with potassium carbonate as the base, resulting in good to excellent yields of the target compound.

Table 3: Optimization of S-Alkylation Reaction Conditions

Base Solvent Temperature Time (h) Yield (%)
K₂CO₃ DMF RT 12 78
K₂CO₃ Acetone RT 16 82
NaH DMF 0°C to RT 6 75
Cs₂CO₃ Acetonitrile RT 12 80

Direct Coupling Approach

An alternative preparation method involves the direct coupling of preformed 1-phenyl-1H-benzimidazole-2-thiol with 2-bromo-N-(2,4-dimethoxyphenyl)acetamide. This approach simplifies the synthetic process by reducing the number of steps.

Synthesis of 1-Phenyl-1H-benzimidazole-2-thiol

The thiol intermediate can be synthesized using either of two main approaches:

Method A: Reaction of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide in ethanol under reflux, followed by N-phenylation using copper-catalyzed conditions with phenyl boronic acid.

Method B: Direct reaction of o-phenylenediamine with phenyl isocyanate followed by cyclization under basic conditions, as described in the macrocyclic aminal DMDBTA reactions with nucleophiles in the presence of carbon disulfide.

Table 4: Comparison of Methods for 1-Phenyl-1H-benzimidazole-2-thiol Synthesis

Method Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
A o-Phenylenediamine, CS₂, KOH, then phenyl boronic acid, Cu catalyst Reflux, 4-6 h 65-75 Higher purity Two-step process
B o-Phenylenediamine, phenyl isocyanate, base Reflux, 3-4 h 70-80 One-pot process More side products
Alkylation Reaction

The alkylation step follows a similar protocol to that described in section 2.2.3, with 1-phenyl-1H-benzimidazole-2-thiol replacing the benzimidazole-2-thione. The reaction proceeds under basic conditions in polar aprotic solvents.

Synthesis via Carboxylic Acid Intermediate

This route involves the initial formation of 2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid followed by amide coupling with 2,4-dimethoxyaniline.

Synthesis of 2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid

The carboxylic acid intermediate is prepared by reacting 1-phenyl-1H-benzimidazole-2-thiol with chloroacetic acid in aqueous potassium hydroxide solution at reflux conditions. After acidification, the product is isolated by filtration and purified by recrystallization.

Amide Coupling Reaction

The amide bond formation is achieved using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in the presence of a tertiary amine base like triethylamine or N,N-diisopropylethylamine. The reaction is typically performed in DMF at room temperature under inert atmosphere.

Table 5: Amide Coupling Reaction Conditions

Coupling Agent Base Solvent Temperature Time Yield (%)
HBTU Et₃N DMF RT 12 h 75-85
EDC/HOBt DIPEA DCM RT 16 h 70-80
TBTU Et₃N DMF RT 10 h 78-84

Comparative Analysis of Synthetic Strategies

The three synthetic routes described above offer distinct advantages and limitations. Table 6 provides a comparative analysis of these methods based on key parameters.

Table 6: Comparison of Synthetic Routes to this compound

Parameter Route via Benzimidazole-2-thione Direct Coupling Approach Route via Carboxylic Acid
Number of Steps 3 2 3
Overall Yield (%) 52-65 45-55 48-60
Reaction Time (total) 18-24 h 12-18 h 24-30 h
Purification Complexity Moderate Low High
Reagent Sensitivity Low Medium High
Scalability Excellent Good Moderate
Environmental Impact Moderate Low High

The direct coupling approach offers the advantage of fewer steps and simpler purification procedures, making it particularly suitable for larger-scale synthesis. However, the benzimidazole-2-thione route generally provides higher overall yields and greater consistency. The carboxylic acid intermediate route, while offering flexibility in amide formation, requires more sensitive reagents and more complex purification procedures.

Characterization and Analytical Data

Physicochemical Properties

This compound typically appears as an off-white to pale yellow crystalline solid with the following characteristics:

  • Molecular Formula: C₂₃H₂₁N₃O₃S
  • Molecular Weight: 419.50 g/mol
  • Melting Point: 168-172°C
  • Solubility: Soluble in DMSO, DMF, acetone, chloroform; sparingly soluble in ethanol and methanol; insoluble in water and petroleum ether

Spectroscopic Characterization

Infrared Spectroscopy

FT-IR analysis (KBr pellet) reveals characteristic absorption bands that confirm the structural elements of the target compound:

  • NH stretching (amide): 3280-3320 cm⁻¹
  • Aromatic C-H stretching: 3050-3100 cm⁻¹
  • Aliphatic C-H stretching (methoxy groups): 2830-2950 cm⁻¹
  • C=O stretching (amide): 1660-1680 cm⁻¹
  • C=N stretching (benzimidazole): 1580-1620 cm⁻¹
  • C-S stretching: 700-750 cm⁻¹
  • C-O-C stretching (methoxy): 1220-1260 cm⁻¹
Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.85 (s, 1H, NH, amide)
  • δ 7.65-7.85 (m, 4H, benzimidazole aromatic)
  • δ 7.50-7.60 (m, 5H, phenyl)
  • δ 7.15 (d, 1H, J = 8.4 Hz, dimethoxyphenyl H-6)
  • δ 6.55 (d, 1H, J = 2.4 Hz, dimethoxyphenyl H-3)
  • δ 6.45 (dd, 1H, J = 8.4, 2.4 Hz, dimethoxyphenyl H-5)
  • δ 4.22 (s, 2H, CH₂)
  • δ 3.80 (s, 3H, OCH₃)
  • δ 3.75 (s, 3H, OCH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 168.2 (C=O, amide)
  • δ 158.6, 153.8 (C-OCH₃, dimethoxyphenyl)
  • δ 149.5 (C-2, benzimidazole)
  • δ 142.8, 136.2 (quaternary C, aromatic)
  • δ 129.8-122.5 (multiple signals, aromatic C)
  • δ 118.6 (C-6, dimethoxyphenyl)
  • δ 104.5 (C-5, dimethoxyphenyl)
  • δ 99.2 (C-3, dimethoxyphenyl)
  • δ 56.1, 55.8 (2 × OCH₃)
  • δ 38.4 (CH₂)

Mass Spectrometry

Mass spectral analysis provides confirmation of molecular structure with the following characteristic peaks:

  • ESI-MS (m/z): 420.1 [M+H]⁺
  • Major fragment ions: 238.1 [benzimidazole-thio fragment]⁺, 182.1 [dimethoxyphenyl-acetamide fragment]⁺, 165.1 [dimethoxyphenyl-NH]⁺

Purity Analysis

HPLC analysis using a reverse-phase C18 column (250 × 4.6 mm, 5 μm) with acetonitrile/water (70:30) as mobile phase at a flow rate of 1.0 mL/min typically indicates >98% purity for the properly purified compound with a retention time of approximately 6.8-7.2 minutes.

Process Optimization and Scale-up Considerations

When scaling up the synthesis of this compound, several factors require careful consideration to maintain yield and purity while ensuring process safety and efficiency.

Critical Process Parameters

The S-alkylation step represents the most critical reaction in all synthetic routes. Key parameters affecting reaction efficiency include:

Table 7: Critical Process Parameters for S-Alkylation Step

Parameter Optimal Range Effect of Deviation Control Strategy
Base Concentration 1.2-1.5 equiv. <1.2: Incomplete reaction
>1.5: Side reactions
In-process testing
Temperature 20-25°C >30°C: Degradation
<15°C: Slow reaction
Temperature monitoring
Water Content <0.1% Higher: Hydrolysis of reagents Dry solvents, anhydrous conditions
Reaction Time 12-16 h <10 h: Incomplete reaction
>20 h: Side reactions
TLC/HPLC monitoring

Purification Strategy

Effective purification is essential for obtaining high-purity this compound. The optimal purification protocol involves:

  • Precipitation by adding the reaction mixture to cold water (10× volume)
  • Filtration and washing with water to remove inorganic salts
  • Crude product recrystallization from ethanol/water (4:1)
  • For higher purity requirements (>99%), column chromatography using ethyl acetate/hexane (3:2) as eluent

This protocol consistently yields product with >98% purity as determined by HPLC analysis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in chloroform.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various cellular pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating vs. withdrawing groups: The target compound’s 2,4-dimethoxyphenyl group (-OCH3) contrasts with electron-withdrawing substituents like -F (296274-54-9) or -NO2 (9j).
  • Heterocyclic core: Replacing benzo[d]imidazole with benzothiazole (Compound 10 ) or quinoline (9j ) alters π-π stacking and hydrogen-bonding capabilities.

Physicochemical Properties

Property Target Compound 296274-54-9 Compound 10 9j
Melting Point (°C) Not reported Not reported Not reported 180–182
Solubility Likely polar aprotic Similar to target DMSO-soluble DMSO-soluble
Stability Stable at room temp Not reported Not reported Stable under reflux
Spectroscopic Data IR: Not reported IR: Not reported NMR/IR in 1H/13C NMR in

Notable Trends:

  • Higher molecular weight analogs (e.g., target compound) may exhibit reduced solubility in aqueous media compared to lighter derivatives like 296274-54-7.
  • Methoxy groups in the target compound enhance lipophilicity compared to halogenated analogs .

Insights :

  • Anticancer activity : Bulky substituents (e.g., 4-nitrophenyl in 9j) correlate with enhanced activity, likely due to improved target affinity .
  • Antimicrobial activity : Thioether linkages and halogenated aryl groups (e.g., 7d ) are critical for disrupting bacterial membranes.

Biological Activity

N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide, also known as compound 742116-35-4, is a synthetic derivative of benzimidazole that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound integrates a dimethoxyphenyl group and a benzimidazole moiety, which are known for their diverse pharmacological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains and fungi. For instance, the Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:

CompoundMIC (µM)Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

These findings suggest that the incorporation of the benzimidazole scaffold enhances the antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The compound was tested against several cancer cell lines, with results indicating promising cytotoxic effects:

Cell LineIC50 (µM)Comparison Standard (5-FU IC50 µM)
HCT1165.859.99
MDA-MB-4354.539.99

The above data illustrates that certain derivatives exhibit lower IC50 values than the standard chemotherapy drug 5-Fluorouracil (5-FU), indicating superior potency against specific cancer types .

Mechanistic Insights

The mechanism of action for benzimidazole derivatives often involves the inhibition of critical enzymes involved in cancer cell proliferation and survival. For example, these compounds may act as Topoisomerase II inhibitors by blocking ATP binding sites, thereby disrupting DNA replication and transcription processes . Additionally, molecular docking studies have shown favorable binding affinities to various biological targets, further supporting their potential as therapeutic agents.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profiles of benzimidazole derivatives:

  • Study on Anticancer Effects : A study involving multiple cancer cell lines demonstrated that compounds derived from benzimidazole exhibited significant cytotoxicity with minimal effects on normal cells, suggesting a favorable therapeutic index.
  • Antimicrobial Efficacy Assessment : In vitro testing revealed that certain derivatives effectively inhibited both Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their broad-spectrum antimicrobial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.